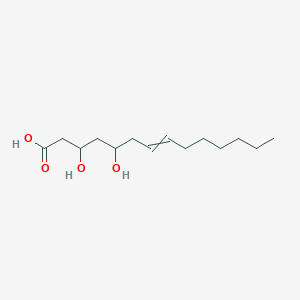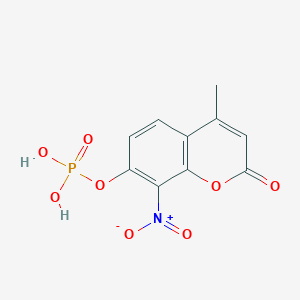
4-Methyl-8-nitro-2-oxo-2H-1-benzopyran-7-yl dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-8-nitro-2-oxo-2H-1-benzopyran-7-yl dihydrogen phosphate is a complex organic compound belonging to the class of benzopyrans. Benzopyrans, also known as coumarins, are a group of naturally occurring and synthetic compounds known for their diverse biological activities. This particular compound is characterized by the presence of a phosphate group, which can significantly influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-8-nitro-2-oxo-2H-1-benzopyran-7-yl dihydrogen phosphate typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through various methods, including the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Phosphorylation: The final step involves the phosphorylation of the hydroxyl group at the 7th position.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-8-nitro-2-oxo-2H-1-benzopyran-7-yl dihydrogen phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the phosphate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
4-Methyl-8-nitro-2-oxo-2H-1-benzopyran-7-yl dihydrogen phosphate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-8-nitro-2-oxo-2H-1-benzopyran-7-yl dihydrogen phosphate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Coumarin: A naturally occurring benzopyran with anticoagulant properties.
Warfarin: A synthetic derivative of coumarin used as an anticoagulant.
Umbelliferone: A hydroxylated derivative of coumarin with antioxidant properties.
Uniqueness
4-Methyl-8-nitro-2-oxo-2H-1-benzopyran-7-yl dihydrogen phosphate is unique due to the presence of both nitro and phosphate groups, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups is not commonly found in other benzopyran derivatives, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
108887-07-6 |
|---|---|
Molecular Formula |
C10H8NO8P |
Molecular Weight |
301.15 g/mol |
IUPAC Name |
(4-methyl-8-nitro-2-oxochromen-7-yl) dihydrogen phosphate |
InChI |
InChI=1S/C10H8NO8P/c1-5-4-8(12)18-10-6(5)2-3-7(9(10)11(13)14)19-20(15,16)17/h2-4H,1H3,(H2,15,16,17) |
InChI Key |
RPYKCGSJFMHNNL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2[N+](=O)[O-])OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



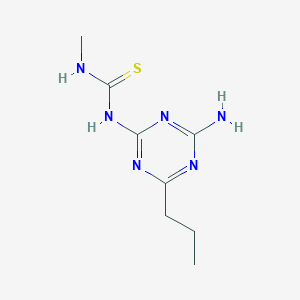
![N,N-Dimethyl-N'-{4-[(1H-pyrazol-1-yl)methoxy]phenyl}urea](/img/structure/B14339475.png)
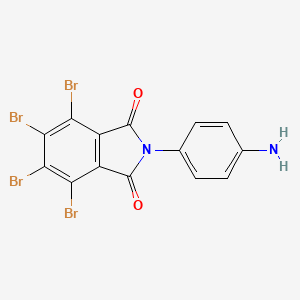
![Bis[2-(4-nitrophenoxy)propan-2-yl]diazene](/img/structure/B14339493.png)
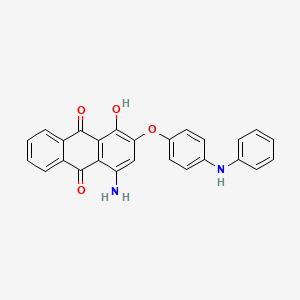

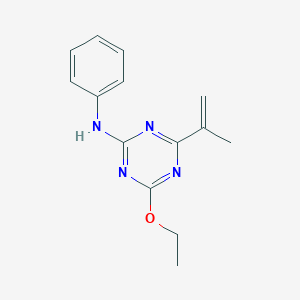

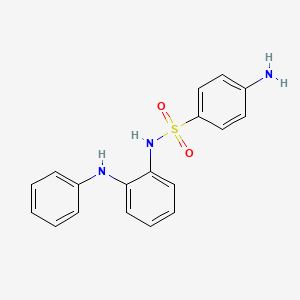
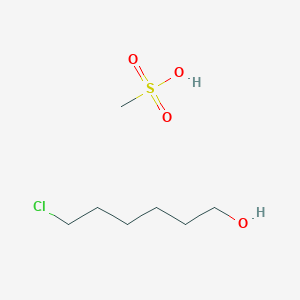

![[5-Methyl-2-(prop-1-en-2-yl)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B14339560.png)
